2-Amino-5-methylthiophene-3-carboxylic acid
Overview
Description
2-Amino-5-methylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
2-Amino-5-methylthiophene-3-carboxylic acid derivatives exhibit significant antibacterial activity. One study focused on the efficient one-pot synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives. These compounds showed notable effectiveness against both Gram-negative and Gram-positive bacteria, with certain derivatives demonstrating enhanced activity due to the conjugation of the compound and carboxylic acid group (International Journal of Innovative Technology and Exploring Engineering, 2019).
Dyeing Applications
Derivatives of 2-aminothiophene-3-carboxylic acid have been utilized in the synthesis of disperse dyes for dyeing polyester fibers. These dyes, synthesized through reactions involving ethyl-2-amino-5-methylthiophene-3-carboxylate, were found to impart a range of colors with good levelness on polyester, although they displayed poor photostability (Journal Of Chemical Society Of Nigeria, 2015).
Applications in Polymer Chemistry
The synthesis and characterization of mono/terthiophene-alanine methyl esters, derived from reactions involving thiophene with carboxylic or acetic acid moieties, highlight the application of 2-aminothiophene-3-carboxylic acid derivatives in polymer chemistry. These monomers, stable in air and organic solvents, have significant potential in the development of new polymers with interesting optical and electrochemical properties (New Journal of Chemistry, 2010).
Solar Cell Applications
This compound derivatives are also significant in the development of solar cells. Their use in conductive polymer precursors for photovoltaic cells, particularly those involving poly-TTCA containing a carboxylic acid group, has resulted in improved cell efficiency, demonstrating their applicability in renewable energy technologies (Journal of Power Sources, 2011).
Fluorescence Properties
The fluorescence properties of derivatives such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been investigated, showcasing the compound's potential in applications requiring novel fluorescence characteristics (Journal of Huangshi Institute of Technology, 2009).
Future Directions
Thiophene derivatives, including “2-Amino-5-methylthiophene-3-carboxylic acid”, continue to attract interest due to their wide range of properties and applications. They are particularly important in the field of medicinal chemistry, where they are used to improve advanced compounds with a variety of biological effects .
Mechanism of Action
Pharmacokinetics
- The compound’s absorption occurs primarily in the gastrointestinal tract after oral administration . It may distribute to various tissues, including the liver, kidneys, and brain. Hepatic metabolism likely occurs, leading to metabolites that may retain or alter biological activity. The compound is likely excreted via urine and feces. Factors like solubility, stability, and metabolism influence bioavailability.
Biochemical Analysis
Biochemical Properties
2-Amino-5-methylthiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for enzymes involved in the synthesis of thiophene-based drugs, which exhibit a range of pharmacological properties such as anti-inflammatory and antimicrobial activities . The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which undergo subsequent chemical transformations to yield the desired products.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, this compound can alter metabolic pathways within cells, leading to changes in the levels of key metabolites and overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active metabolites. These pathways include the synthesis of thiophene derivatives, which are important for their pharmacological properties . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for transporters, which determine its accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments allows it to interact with specific biomolecules and participate in localized biochemical reactions, thereby influencing cellular processes at the subcellular level.
Properties
IUPAC Name |
2-amino-5-methylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVJCXLYRSTUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620277 | |
Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41940-47-0 | |
Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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